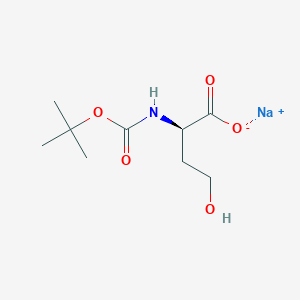
Boc-D-homoserine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-homoserine sodium salt is a chemical compound used primarily in organic synthesis and peptide chemistry. It is a derivative of D-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to its sodium salt form. This compound is valuable in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Boc-D-homoserine sodium salt typically involves two main steps:
Protection of the Amino Group: D-homoserine is reacted with tert-butoxycarbonyl chlorocarbonate (tert-Boc-OSu) to form Boc-D-homoserine.
Formation of the Sodium Salt: Boc-D-homoserine is then treated with a base, such as sodium carbonate, to convert the carboxyl group into its sodium salt form, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using high-purity reagents to ensure the quality of the final product.
- Employing efficient purification techniques such as crystallization or chromatography to isolate the desired compound.
- Implementing stringent quality control measures to maintain consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-homoserine sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) can be used to neutralize the compound or convert it into its sodium salt form.
Major Products Formed
Deprotected Amino Acids: Removal of the Boc group yields D-homoserine, which can be further modified or used in peptide synthesis.
Functionalized Derivatives: The amino group can be further functionalized to create various derivatives for specific applications.
Applications De Recherche Scientifique
Boc-D-homoserine sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Boc-D-homoserine sodium salt involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical processes, such as enzyme catalysis and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-homoserine sodium salt: Similar to Boc-D-homoserine sodium salt but derived from L-homoserine.
N-acylhomoserine lactones: Compounds used in quorum sensing studies in bacteria.
Uniqueness
This compound is unique due to its specific stereochemistry (D-form) and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic and biochemical applications .
Propriétés
Formule moléculaire |
C9H16NNaO5 |
|---|---|
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C9H17NO5.Na/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1 |
Clé InChI |
JVEDJBJPRTYLBE-FYZOBXCZSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)[O-].[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
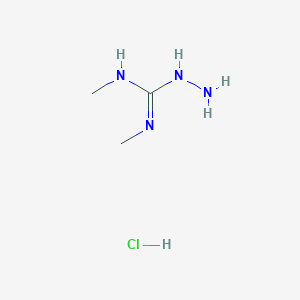
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
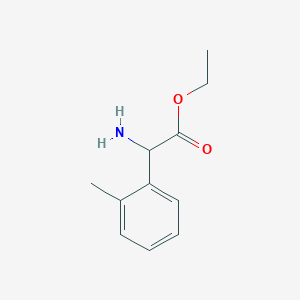

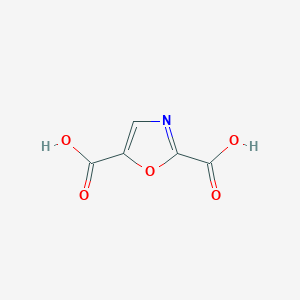
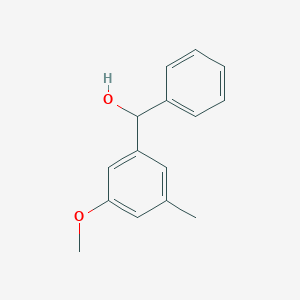
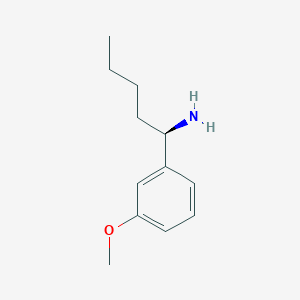
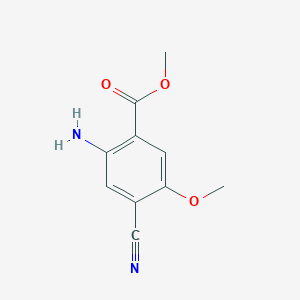

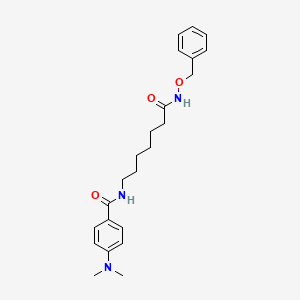

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
